molecular formula C10H12N4 B017325 N6,3-Dimethylquinoxaline-5,6-diamine CAS No. 92116-67-1

N6,3-Dimethylquinoxaline-5,6-diamine

Cat. No.: B017325
CAS No.: 92116-67-1
M. Wt: 188.23 g/mol
InChI Key: HMNOVNDXASSVGB-UHFFFAOYSA-N
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Description

Product Overview: N6,3-Dimethylquinoxaline-5,6-diamine (CAS 92116-67-1) is a high-purity, diamine-functionalized quinoxaline derivative with the molecular formula C 10 H 12 N 4 and a molecular weight of 188.23 g/mol. This compound serves as a versatile and privileged scaffold in advanced organic synthesis and medicinal chemistry research. Research Applications and Value: The quinoxaline core is a structure of high significance in drug discovery and materials science. As a diamine-substituted analog, this compound is a key synthetic intermediate for the development of complex polyheterocyclic systems. Its primary research value lies in its use as a building block for the synthesis of novel compounds with potential bioactivity, particularly as intercalating ligands for DNA triple- and quadruple-helix structures, which is a growing area in molecular probe and therapeutic development . Furthermore, diamine-functionalized heterocycles are fundamental precursors in constructing fused nitrogen-containing systems for applications in organic electronics and as fluorescent probes . Handling and Safety: Researchers should consult the Safety Data Sheet (SDS) for proper handling and hazard information. This product is intended For Research Use Only and is not approved for diagnostic, therapeutic, or personal use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-N,3-dimethylquinoxaline-5,6-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N4/c1-6-5-13-8-4-3-7(12-2)9(11)10(8)14-6/h3-5,12H,11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMNOVNDXASSVGB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C2C=CC(=C(C2=N1)N)NC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60238867
Record name N6,3-Dimethylquinoxaline-5,6-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60238867
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

92116-67-1
Record name N6,3-Dimethylquinoxaline-5,6-diamine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0092116671
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N6,3-Dimethylquinoxaline-5,6-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60238867
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

The Enduring Significance of Quinoxaline Scaffolds in Advanced Organic Chemistry

The quinoxaline (B1680401) scaffold, a fused bicyclic system comprising a benzene (B151609) ring and a pyrazine (B50134) ring, is a cornerstone in the design and synthesis of functional organic molecules. Its prevalence in contemporary research stems from its versatile chemical nature and its presence in a wide array of biologically active compounds and functional materials.

Key Attributes of the Quinoxaline Scaffold:

AttributeDescription
Aromaticity and Stability The fused aromatic rings confer significant chemical stability.
Electron-Deficient Nature The pyrazine ring is electron-deficient, influencing the molecule's reactivity and electronic properties.
Versatile Functionalization The scaffold can be readily functionalized at various positions, allowing for the fine-tuning of its properties.
Biological Activity Quinoxaline derivatives have demonstrated a broad spectrum of pharmacological activities.

The synthetic accessibility of quinoxalines further enhances their appeal to organic chemists. A common and effective method for their synthesis is the condensation reaction between an ortho-phenylenediamine and a 1,2-dicarbonyl compound. nih.gov This straightforward approach allows for the generation of a diverse library of quinoxaline derivatives for further investigation.

An Overview of Substituted Diaminoquinoxaline Derivatives in Academic Investigation

Substituted diaminoquinoxaline derivatives are a specific class of quinoxalines that have attracted considerable academic attention due to their potential as building blocks for more complex molecular systems and their intrinsic biological and chemical properties. The presence of two amino groups on the quinoxaline (B1680401) core provides multiple sites for further chemical modification, making them valuable synthons in organic synthesis.

Research into substituted diaminoquinoxalines has revealed their potential in various applications. For instance, their ability to act as ligands for metal complexes is an area of active investigation, with potential applications in catalysis and materials science. Furthermore, the amino groups can be diazotized and converted into other functional groups, further expanding the synthetic utility of these compounds.

In the realm of medicinal chemistry, the introduction of amino substituents to the quinoxaline scaffold can significantly influence the molecule's pharmacokinetic and pharmacodynamic properties. Researchers have explored how the position and nature of these amino groups can modulate biological activity, leading to the development of compounds with enhanced potency and selectivity for specific biological targets.

Future Research Trajectories for N6,3 Dimethylquinoxaline 5,6 Diamine

Multi-step Synthetic Routes from Readily Available Precursors

The construction of the quinoxaline scaffold, particularly complex derivatives like this compound, typically involves multi-step synthetic sequences commencing from simple, commercially available starting materials. nih.gov These routes are designed to build the molecule with the desired substitution pattern in a controlled manner.

Synthesis from Substituted Phenylenediamines

The classical and most prevalent method for quinoxaline synthesis involves the cyclocondensation of an o-phenylenediamine with a 1,2-dicarbonyl compound. researchgate.netsapub.org This approach is highly versatile, allowing for the introduction of various substituents onto the benzene (B151609) ring of the quinoxaline system by starting with appropriately substituted phenylenediamines. researchgate.net

For the synthesis of this compound, the logical starting precursor would be a substituted o-phenylenediamine carrying a methyl group and an amino group at the desired positions. The reaction with a suitable 1,2-dicarbonyl compound, such as biacetyl (2,3-butanedione), would then lead to the formation of the target quinoxaline. chemicalbook.com The general reaction is depicted below:

Reaction Scheme: Synthesis from Substituted Phenylenediamine

o-Phenylenediamine + 1,2-Dicarbonyl Compound ⟶ Quinoxaline Derivative

The efficiency and yield of this condensation can be significantly influenced by the reaction conditions, including the choice of solvent and the presence of a catalyst. researchgate.net While some reactions can proceed at room temperature in solvents like methanol (B129727), others may require elevated temperatures or acid catalysis to achieve reasonable reaction rates and yields. researchgate.netthieme-connect.com

Condensation Reactions with 1,2-Dicarbonyl Compounds

The condensation reaction between 1,2-diamines and 1,2-dicarbonyl compounds is the cornerstone of quinoxaline synthesis. researchgate.netrsc.org This reaction is broadly applicable and can accommodate a wide variety of substituted diamines and dicarbonyls, leading to a diverse library of quinoxaline derivatives. tandfonline.com

The general mechanism involves the initial formation of a diimine intermediate through the condensation of the two amino groups of the phenylenediamine with the two carbonyl groups of the dicarbonyl compound, followed by an intramolecular cyclization and subsequent aromatization to form the stable quinoxaline ring.

Table 1: Examples of 1,2-Dicarbonyl Compounds in Quinoxaline Synthesis

1,2-Dicarbonyl CompoundResulting Quinoxaline Substituents
GlyoxalUnsubstituted at C2 and C3
Biacetyl (2,3-Butanedione)2,3-Dimethyl
Benzil2,3-Diphenyl
1,4-Dibromo-2,3-butanedione2,3-Bis(bromomethyl) sapub.org

The choice of the 1,2-dicarbonyl compound directly dictates the substitution pattern at the 2- and 3-positions of the resulting quinoxaline ring. For the target molecule, this compound, the key dicarbonyl precursor is biacetyl, which provides the methyl group at the 3-position.

Regioselective Synthesis Strategies for Quinoxaline Diamines

When working with unsymmetrically substituted o-phenylenediamines, the condensation with a 1,2-dicarbonyl compound can potentially lead to a mixture of two regioisomers. Achieving regioselectivity, the preferential formation of one isomer over the other, is a significant challenge in quinoxaline synthesis. nih.gov

For a diamine precursor to this compound, controlling the orientation of the cyclization is crucial to ensure the correct placement of the methyl and amino groups on the quinoxaline core. Research has shown that the electronic and steric nature of the substituents on the phenylenediamine ring can influence the regiochemical outcome of the condensation. nih.gov Advanced strategies, including the use of specific catalysts or directing groups, can be employed to enhance the selectivity of the reaction. Isotopic labeling studies, for instance using 15N, have been utilized to definitively determine the regioselectivity of such reactions. nih.gov

Catalytic Approaches in Quinoxaline Synthesis

To overcome the limitations of traditional methods, which often require harsh conditions and long reaction times, various catalytic systems have been developed to facilitate quinoxaline synthesis. tandfonline.comnih.gov These catalysts can improve reaction efficiency, reduce energy consumption, and often lead to higher yields under milder conditions. nih.gov

Metal-Free Catalytic Systems for Quinoxaline Formation

In recent years, there has been a significant shift towards the use of metal-free catalysts in organic synthesis to avoid issues of cost, toxicity, and contamination of the final product associated with transition metals. nih.govresearchgate.net Several organocatalysts and non-metallic systems have been successfully employed for the synthesis of quinoxalines. nih.gov

Examples of effective metal-free catalysts include:

Iodine: Molecular iodine has been shown to catalyze the condensation of o-phenylenediamines with α-hydroxy ketones in DMSO, which also acts as the oxidant. nih.gov

Graphene Oxide: This material has been used as a carbocatalyst for the one-pot synthesis of quinoxalines from 2-nitroanilines, involving an initial reduction followed by condensation. nih.gov

Brønsted Acids: Acids such as p-toluenesulfonic acid (PTSA) and p-dodecylbenzenesulfonic acid (DBSA) have been used to catalyze the condensation in water, acting as a green solvent. tandfonline.com

Ammonium (B1175870) Bifluoride: This has also been reported as an efficient catalyst for quinoxaline synthesis. nih.gov

These metal-free approaches offer a more sustainable and environmentally friendly alternative to traditional metal-catalyzed methods. nih.govresearchgate.net

Principles of Green Chemistry in this compound Synthesis

The principles of green chemistry are increasingly being integrated into the synthesis of quinoxalines to develop more sustainable and environmentally benign processes. ijirt.orgtandfonline.com This involves the use of safer solvents, recyclable catalysts, and energy-efficient reaction conditions. ijirt.org

Key green chemistry strategies applicable to the synthesis of this compound and its analogs include:

Use of Green Solvents: Water and ethanol (B145695) are highly desirable solvents due to their low toxicity and environmental impact. tandfonline.com Reactions have been successfully carried out in water, often with the aid of surfactant-type catalysts to solubilize the organic reactants. tandfonline.com

Catalyst-Free Conditions: Remarkably, some quinoxaline syntheses can be achieved in high yields and with very short reaction times without any catalyst, simply by reacting the diamine and dicarbonyl compound in a solvent like methanol at room temperature. thieme-connect.com

Energy Efficiency: The use of microwave irradiation or ultrasound can significantly reduce reaction times and energy consumption compared to conventional heating. ijirt.org

Atom Economy: Designing synthetic routes that maximize the incorporation of all atoms from the starting materials into the final product is a core principle of green chemistry. The condensation reaction for quinoxaline synthesis is inherently atom-economical.

Table 2: Comparison of Catalytic Systems for Quinoxaline Synthesis

Catalyst SystemKey AdvantagesReference
Metal-Free (e.g., Iodine, Graphene Oxide)Avoids metal contamination, lower cost, reduced toxicity. nih.govresearchgate.net
Brønsted Acids (e.g., DBSA)Can be used in water, promoting green synthesis. tandfonline.com
Catalyst-Free (in Methanol)Simple, rapid, and highly efficient under ambient conditions. thieme-connect.com

By embracing these advanced synthetic methodologies and green chemistry principles, the production of this compound and other valuable quinoxaline derivatives can be achieved in a more efficient, cost-effective, and environmentally responsible manner.

Solid-State Synthetic Transformations and Mechanochemical Synthesis

In recent years, mechanochemistry has emerged as a green and highly efficient alternative to traditional solvent-based synthesis. These methods, which involve inducing reactions through mechanical force such as grinding or milling, can lead to reduced reaction times, minimal solvent waste, and sometimes, unique reactivity.

Mechanochemical approaches for quinoxaline synthesis often involve the grinding of an o-phenylenediamine with a 1,2-dicarbonyl compound, sometimes in the presence of a catalyst. Research has demonstrated that these reactions can proceed rapidly and in high yields under solvent-free or nearly solvent-free conditions. For instance, the use of silica (B1680970) nanoparticles as a catalyst in solvent-free conditions at room temperature has been shown to be effective for the condensation of 1,2-diamines with 1,2-diketones. rsc.org Another green technique involves grinding the reactants in a mortar and pestle, which complies with the principles of green chemistry. researchgate.net

While the literature describes these mechanochemical methods for a variety of quinoxaline derivatives, the specific application of solid-state or mechanochemical synthesis to produce this compound has not been explicitly detailed in available research. However, the general success of these solvent-free methods suggests a potential pathway for the environmentally benign synthesis of this specific diamine derivative.

Exploration of Novel Precursors and Optimized Reaction Conditions

The development of novel precursors and the optimization of reaction conditions are central to advancing the synthesis of complex quinoxalines. Traditional methods often require harsh conditions, such as high temperatures and strong acid catalysts, which can limit functional group tolerance and generate significant waste. nih.govnih.gov Modern research has focused on milder, more efficient, and highly selective catalytic systems.

A variety of innovative catalysts have been successfully employed for quinoxaline synthesis under optimized, often milder, conditions. These include:

Heterogeneous Catalysts: Recyclable catalysts like alumina-supported heteropolyoxometalates have been used for efficient quinoxaline synthesis in toluene (B28343) at room temperature. nih.gov Similarly, nano-catalysts such as magnetic Fe3O4 nanoparticles and silica nanoparticles offer high yields, short reaction times, and the advantage of easy separation and reuse. rsc.org Phosphate-based fertilizers like mono-ammonium phosphate (B84403) (MAP) have also been utilized as effective, inexpensive, and recyclable catalysts in ethanol. nih.gov

Metal-Free Catalysis: To avoid potential metal contamination in products, metal-free synthetic routes have been developed. Elemental sulfur has been shown to mediate the reaction between sulfoxonium ylides and o-phenylenediamines, providing good yields under mild conditions. organic-chemistry.org

Alternative Precursors: Beyond the classic diamine and dicarbonyl condensation, other precursors have been explored. The reaction of 2-iodoanilines, arylacetaldehydes, and sodium azide (B81097) in a one-pot, three-component reaction catalyzed by copper iodide offers a different route to the quinoxaline core. organic-chemistry.org Another approach involves the catalyst-free reaction of o-phenylenediamines with phenacyl halides. nih.gov

The table below summarizes findings from various studies on the synthesis of quinoxaline derivatives, showcasing the diversity of modern catalytic systems and reaction conditions. While these results highlight the broad applicability of these methods, their specific use for the synthesis of this compound is not documented. The successful synthesis of a wide array of substituted quinoxalines, however, strongly suggests that these optimized conditions could be adapted for the target compound. nih.govrsc.org

Table 1: Research Findings on Optimized Quinoxaline Synthesis

Catalyst System Precursors Solvent / Conditions Yield (%) Reference
Alumina-Supported Heteropolyoxometalates o-phenylenediamine, Benzil Toluene, Room Temp 92 nih.gov
Magnetic Fe3O4 Nanoparticles 1,2-diamines, 1,2-dicarbonyls Various Solvents High rsc.org
Silica Nanoparticles 1,2-diamines, 1,2-diketones Solvent-free, Room Temp High rsc.org
Mono-ammonium Phosphate (MAP) Aryl-1,2-diamine, Benzil Ethanol High nih.gov
Pyridine 1,2-diaminobenzene, Phenacyl Bromide THF, Room Temp Good nih.gov
Elemental Sulfur o-phenylenediamines, Sulfoxonium Ylides Not specified Good organic-chemistry.org

Electrophilic Substitution Reactions and Mechanistic Pathways

Quinoxaline rings are generally deactivated towards electrophilic substitution due to the electron-withdrawing nature of the two nitrogen atoms in the pyrazine ring. thieme-connect.de However, substitution is most likely to occur at the 5 and 8 positions of the benzenoid ring, where calculations show the highest electron density. thieme-connect.de The presence of electron-donating groups, such as the amino and methyl groups in this compound, can facilitate these reactions.

The mechanistic pathway for electrophilic aromatic substitution involves the attack of an electrophile on the electron-rich benzene ring, forming a positively charged intermediate known as an arenium ion or sigma complex. The stability of this intermediate is crucial in determining the reaction rate and the position of substitution. The presence of activating groups like the amino and methyl groups helps to stabilize the positive charge through resonance and inductive effects, thereby directing the incoming electrophile.

In disubstituted benzene derivatives, the directing effects of both groups must be considered. When both groups work in concert, a single product is often formed in good yield. youtube.com For this compound, the amino group at the 6-position and the methyl group at the 3-position will influence the regioselectivity of electrophilic attack.

Cycloaddition Reactions of Quinoxaline Scaffolds

Quinoxaline scaffolds can participate in cycloaddition reactions, which are powerful methods for constructing complex heterocyclic systems. One notable example is the 1,3-dipolar cycloaddition. In some cases, these reactions can lead to unexpected products through a cascade of events involving eliminative ring-opening, recyclization, and tautomerism, ultimately forming novel fused ring systems like hexahydropyrrolo[1,2,3-de]quinoxalines. researchgate.net

Thermally induced [4+2] cycloaddition reactions of certain quinoxaline derivatives with dienophiles such as alkyl vinyl ethers can also occur, leading to the formation of new polycyclic structures. researchgate.net These reactions highlight the versatility of the quinoxaline core in building diverse molecular architectures.

Oxidative Cyclization Mechanisms in Quinoxaline Formation

The synthesis of the quinoxaline core itself often involves an oxidative cyclization process. A common and widely used method is the condensation of an aromatic diamine, such as a substituted o-phenylenediamine, with an α-dicarbonyl compound. sapub.org This reaction is a facile route to various quinoxaline derivatives. sapub.org

More advanced, metal-free methods have been developed for the synthesis of quinoxalines via oxidative cyclization. One such strategy involves a Michael addition-initiated tandem azidation and cycloamination reaction. nih.gov Another approach utilizes an iodine-catalyzed one-pot oxidation/cyclization. nih.gov Electrochemical methods also provide a green and sustainable route for the intramolecular dehydrogenative cyclization to form quinoxaline derivatives, avoiding the need for transition metals or chemical oxidants. rsc.orgthieme-connect.com

A proposed mechanism for some oxidative cyclization reactions involves the initial oxidation of a starting material to form a radical intermediate. This radical can then undergo further reactions, such as iodination and subsequent condensation with a diamine, followed by cyclization and oxidation to yield the final quinoxaline product. nih.gov In other pathways, the cyclization of iminyl radicals, generated from the oxidation of vinyl azide intermediates, can lead to the quinoxaline ring system. acs.orgacs.org

Intramolecular Regioselective Oxidations of Quinoxaline Derivatives

The quinoxaline ring can undergo regioselective oxidation, particularly when susceptible functional groups are present. For instance, some quinoxaline derivatives are subject to oxidative metabolism by enzymes like xanthine (B1682287) oxidase. nih.gov This enzymatic oxidation can be highly regioselective, with the position of oxidation being consistent with computational and molecular docking studies. nih.gov

In the context of synthesis, intramolecular regioselective C-H olefination/cyclization sequences catalyzed by transition metals like palladium have been developed. These methods provide an efficient route to fused indolo[1,2-a]quinoxaline derivatives with a high degree of regioselectivity. nih.gov

Reaction Pathways Leading to Functionalized Quinoxaline Derivatives

A variety of reaction pathways exist for the synthesis of functionalized quinoxaline derivatives, starting from simpler quinoxaline precursors or by constructing the functionalized ring system in a single process.

One common strategy is the functionalization of a pre-existing quinoxaline core. For example, 2-chloro-3-methylquinoxaline (B189447) can be used as a starting material to introduce other functionalities by replacing the chlorine atom via nucleophilic substitution. nih.gov This allows for the attachment of various side chains, including those containing ether linkages and aldehyde or amine groups, which can be further modified to create Schiff bases. nih.gov

Another powerful technique is the vicarious nucleophilic substitution (VNS) of hydrogen. This method allows for the direct functionalization of the electron-deficient quinoxaline ring with carbanions. rsc.org Quinoxaline N-oxides are particularly reactive in VNS reactions, allowing for the introduction of cyanoalkyl, sulfonylalkyl, benzyl, or ester substituents. rsc.org

Tandem reactions provide an efficient means to construct complex quinoxaline derivatives. For instance, a tandem oxidative azidation/cyclization of N-arylenamines using an azide source and an oxidant can form two C-N bonds consecutively to build the quinoxaline skeleton. acs.orgacs.org This method is valued for its mild and simple reaction conditions. acs.orgacs.org

The table below summarizes various synthetic strategies for obtaining functionalized quinoxaline derivatives.

Starting MaterialsReaction TypeKey Reagents/CatalystsProduct Type
o-Phenylenediamine derivatives, α-Dicarbonyl compoundsCondensation/CyclizationEthanol or Acetic AcidSubstituted Quinoxalines
N-Arylenamines, TMSN3Tandem Oxidative Azidation/Cyclization(Diacetoxyiodo)benzeneFunctionalized Quinoxalines
Quinoxaline N-oxide, Carbanion precursorsVicarious Nucleophilic Substitution (VNS)Base (e.g., t-BuOK)Cyanoalkyl, sulfonylalkyl, etc. substituted quinoxalines
2-Chloro-3-methylquinoxaline, Amines/PhenolsNucleophilic Aromatic SubstitutionReflux in AcetonitrileEther-linked and amino-functionalized quinoxalines
1-(2-aminophenyl)pyrroles, Cyclic ethersDehydrogenative CouplingIron catalystPyrrolo[1,2-α]quinoxalines
o-Phenylenediamines, 1,2-DiolsDehydrogenative CouplingManganese Pincer Complexes2-Substituted Quinoxalines

This table provides a generalized overview of reaction types and may not reflect the specific synthesis of this compound.

These diverse reaction pathways underscore the synthetic versatility of the quinoxaline scaffold and provide numerous opportunities for the creation of novel derivatives with tailored properties.

Sophisticated Spectroscopic Characterization and Structural Elucidation of N6,3 Dimethylquinoxaline 5,6 Diamine

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for elucidating the structure of organic compounds in solution. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule. scienceopen.com

Proton NMR (¹H NMR) spectroscopy provides information on the number of different types of protons, their chemical environments, and the proximity of neighboring protons. For N6,3-Dimethylquinoxaline-5,6-diamine, the spectrum would reveal distinct signals corresponding to the aromatic protons, the amine protons, and the two methyl groups.

The chemical shifts (δ) are influenced by the electron density around the protons. The aromatic protons on the quinoxaline (B1680401) ring are expected to appear in the downfield region (typically δ 7.0-8.5 ppm) due to the deshielding effect of the aromatic ring current. rsc.org The exact positions would distinguish the proton at C7 from the one at C8. The protons of the two amine groups (NH and NH₂) would likely appear as broad signals, with chemical shifts that can vary depending on solvent and concentration. The protons of the two methyl groups (at C3 and N6) would appear as sharp singlet signals in the upfield region, with their precise shifts differentiating the aromatic-attached methyl from the nitrogen-attached methyl group.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Integration
Aromatic C-H 7.0 - 8.0 Doublet / Multiplet 2H
Amine N-H 4.0 - 6.0 Broad Singlet 3H
N-CH₃ 3.0 - 3.5 Singlet 3H

Note: Predicted values are based on general chemical shift ranges and data from analogous quinoxaline structures. Actual values may vary based on solvent and experimental conditions. pdx.edulibretexts.org

Carbon-13 NMR (¹³C NMR) spectroscopy complements ¹H NMR by providing a signal for each unique carbon atom in the molecule. oregonstate.edu Given the asymmetry of this compound, ten distinct signals would be expected in its broadband proton-decoupled ¹³C NMR spectrum.

The chemical shifts in ¹³C NMR span a much wider range than in ¹H NMR (0-220 ppm), making it easier to distinguish between different types of carbon atoms. youtube.com Carbons in the aromatic quinoxaline ring would appear in the downfield region (δ 120-160 ppm). The carbons attached to nitrogen atoms (C5, C6, C8a, C4a) will be significantly influenced by the electronegativity of nitrogen, affecting their final shift values. libretexts.orglibretexts.org The carbons of the two methyl groups will resonate in the upfield region (δ 15-30 ppm).

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon Assignment Predicted Chemical Shift (δ, ppm)
C=O, C=N (Quinoxaline Ring) 140 - 160
C-H, C-C (Quinoxaline Ring) 120 - 140
N-CH₃ 25 - 35

Note: Predicted values are based on typical ¹³C NMR chemical shift ranges for heterocyclic and aromatic compounds. pdx.eduoregonstate.edu

To unambiguously assign all proton and carbon signals and confirm the specific regiochemistry (the placement of the methyl groups at positions 3 and 6), advanced 2D NMR experiments are essential. scienceopen.com

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically on adjacent carbons. It would help confirm the connectivity of the aromatic protons on the benzene (B151609) portion of the quinoxaline ring. scienceopen.com

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded carbon and proton atoms. This would definitively link each aromatic proton signal to its corresponding carbon signal and do the same for the methyl groups. scienceopen.com

Mass Spectrometry (MS) for Molecular and Fragmentation Analysis

Mass spectrometry is a destructive analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides the exact molecular weight and, through analysis of fragmentation patterns, valuable structural information. youtube.com

For a compound like this compound, LC-ESI-MS/MS is a particularly powerful technique. scienceopen.com The process involves:

Liquid Chromatography (LC): The sample is first purified by LC.

Electrospray Ionization (ESI): The purified compound is then aerosolized and ionized, typically by protonation, to form the molecular ion [M+H]⁺.

Tandem Mass Spectrometry (MS/MS): The [M+H]⁺ ion is selected and subjected to collision-induced dissociation, causing it to break apart into smaller fragment ions.

The fragmentation pattern is a molecular fingerprint. For this compound, key fragmentation pathways would likely include:

Alpha-cleavage: The bond adjacent to the amine nitrogen atoms is a common point of cleavage. libretexts.org

Loss of small molecules/radicals: The loss of a methyl radical (•CH₃), ammonia (B1221849) (NH₃), or hydrogen cyanide (HCN) are all plausible fragmentation pathways for this structure. arkat-usa.org

Table 3: Predicted ESI-MS Fragmentation for this compound (Molecular Formula: C₁₁H₁₃N₅)

m/z Value Identity Possible Fragmentation Pathway
204.12 [M+H]⁺ Protonated Molecular Ion
189.10 [M+H - CH₃]⁺ Loss of a methyl radical

Note: The molecular weight of C₁₁H₁₃N₅ is 203.25 g/mol .

Vibrational Spectroscopy: Infrared (IR) and Raman Studies

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, probes the vibrational modes of molecules. Specific functional groups absorb light at characteristic frequencies, providing a fingerprint of the molecule's composition. asianjournalofphysics.com

For this compound, the spectra would be characterized by several key absorption bands:

N-H Vibrations: The amine groups would give rise to distinct stretching vibrations in the 3300-3500 cm⁻¹ region of the IR spectrum. N-H bending vibrations would also be visible at lower frequencies (around 1600 cm⁻¹).

C-H Vibrations: Aromatic C-H stretching typically occurs just above 3000 cm⁻¹, while aliphatic C-H stretching from the methyl groups appears just below 3000 cm⁻¹.

C=N and C=C Vibrations: The stretching vibrations of the quinoxaline ring system would produce a series of sharp bands in the 1450-1650 cm⁻¹ region.

Ring Breathing Modes: Raman spectroscopy is particularly effective at detecting the symmetric "breathing" vibrations of the entire heterocyclic ring structure, which often appear as strong bands at lower frequencies. nih.gov

Table 4: Characteristic IR and Raman Vibrational Frequencies

Vibrational Mode Functional Group Approximate Frequency (cm⁻¹) Primary Technique
N-H Stretch Amine 3300 - 3500 IR
Aromatic C-H Stretch Quinoxaline Ring 3000 - 3100 IR, Raman
Aliphatic C-H Stretch Methyl Groups 2850 - 2960 IR, Raman
C=N / C=C Stretch Quinoxaline Ring 1450 - 1650 IR, Raman
N-H Bend Amine 1550 - 1650 IR

In-Depth Analysis of this compound Remains Elusive Due to Lack of Publicly Available Research Data

A thorough investigation into the specific chemical compound this compound (CAS No. 92116-67-1) reveals a significant absence of published scientific literature detailing its sophisticated spectroscopic and structural properties. Despite its commercial availability, foundational research characterizing its electronic structure via Ultraviolet-Visible (UV-Vis) spectroscopy and its solid-state architecture through X-ray crystallography is not present in the public domain.

Consequently, a detailed discussion on its specific electronic transitions, crystal engineering principles, molecular packing, and intermolecular interactions cannot be provided. While the broader class of quinoxaline derivatives has been the subject of extensive research, offering general insights into their chemical and physical properties, this information cannot be extrapolated to describe this compound with the required scientific accuracy and specificity.

The requested analysis, structured around the compound's UV-Vis spectrum and its single-crystal X-ray diffraction data, is contingent upon the existence of primary research that reports these experimental findings. Without access to such data, any attempt to generate the specified content would be speculative and would not meet the standards of a professional, authoritative scientific article. Further research and publication by the scientific community are required to elucidate the specific characteristics of this compound.

Computational and Theoretical Investigations of N6,3 Dimethylquinoxaline 5,6 Diamine

Quantum Chemical Calculations of Electronic Structure

Quantum chemical calculations are fundamental to understanding the electronic properties of N6,3-Dimethylquinoxaline-5,6-diamine. These calculations, rooted in the principles of quantum mechanics, provide a detailed picture of the electron distribution and energy levels within the molecule.

One of the primary outputs of these calculations is the determination of molecular orbital energies, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that helps in assessing the molecule's chemical reactivity and kinetic stability. A smaller gap generally implies higher reactivity.

Time-Dependent Density Functional Theory (TD-DFT) is a powerful method used to predict the electronic absorption spectra of molecules. nih.gov For this compound, TD-DFT calculations can determine the excitation energies and oscillator strengths, which correspond to the wavelengths and intensities of light the molecule absorbs. nih.gov These theoretical spectra are invaluable for interpreting experimental spectroscopic data.

Furthermore, quantum chemical calculations can map the electrostatic potential (ESP) surface of the molecule. The ESP surface illustrates the charge distribution and helps in identifying the electron-rich and electron-deficient regions of the molecule. This information is crucial for predicting how the molecule will interact with other chemical species.

Table 1: Hypothetical Electronic Properties of this compound This table presents illustrative data that would be obtained from quantum chemical calculations.

Parameter Value Significance
HOMO Energy -5.8 eV Indicates the electron-donating ability of the molecule.
LUMO Energy -1.2 eV Relates to the electron-accepting ability of the molecule.
HOMO-LUMO Gap 4.6 eV A larger gap suggests higher kinetic stability.
First Excitation Energy 2.9 eV (427 nm) Corresponds to the main absorption band in the UV-Vis spectrum.

Density Functional Theory (DFT) Studies on Reactivity and Stability

Density Functional Theory (DFT) is a widely used computational method to investigate the reactivity and stability of molecules like this compound. DFT calculations provide a good balance between accuracy and computational cost, making them suitable for studying complex systems.

One of the key applications of DFT is the calculation of various chemical reactivity descriptors. These descriptors, such as electronegativity, chemical hardness, and electrophilicity index, are derived from the HOMO and LUMO energies and provide a quantitative measure of the molecule's reactivity. For instance, a higher electrophilicity index suggests a greater susceptibility to nucleophilic attack.

DFT can also be employed to study the stability of different isomers and conformers of this compound. By calculating the total electronic energy of various possible structures, the most stable arrangement of atoms can be identified. This is particularly important for understanding the molecule's preferred geometry in different environments. In studies of related methyl-substituted quinoxalinones, DFT has been used to assess the stability of different adsorption configurations on metal surfaces. mdpi.com

Furthermore, DFT calculations can be used to analyze the bond orders and atomic charges within the molecule. This information helps in understanding the nature of the chemical bonds and the distribution of electrons, which in turn influences the molecule's reactivity and stability.

Table 2: Hypothetical DFT-Calculated Reactivity Descriptors for this compound This table presents illustrative data based on DFT calculations.

Descriptor Value Interpretation
Electronegativity (χ) 3.5 eV A measure of the molecule's ability to attract electrons.
Chemical Hardness (η) 2.3 eV A higher value indicates lower reactivity.
Electrophilicity Index (ω) 2.67 eV Quantifies the electrophilic character of the molecule.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular Dynamics (MD) simulations are a powerful computational tool for studying the dynamic behavior of molecules over time. For this compound, MD simulations can provide valuable insights into its conformational flexibility and how it interacts with other molecules, such as solvents or biological macromolecules.

Conformational analysis through MD simulations involves tracking the changes in the molecule's three-dimensional structure. This allows for the exploration of the potential energy surface and the identification of low-energy conformations that the molecule is likely to adopt. Understanding the conformational landscape is crucial as the biological activity and physical properties of a molecule can be highly dependent on its shape.

MD simulations are also instrumental in studying intermolecular interactions. By simulating this compound in a solvent, for example, the formation and dynamics of hydrogen bonds and other non-covalent interactions can be observed. This is essential for understanding its solubility and behavior in solution. In the context of drug design, MD simulations can be used to model the interaction of the molecule with a protein's active site, providing details about the binding stability and key interactions.

The results from MD simulations can be used to calculate various properties, such as the radial distribution function, which describes the probability of finding another atom at a certain distance from a reference atom, and the root-mean-square deviation (RMSD), which measures the average change in displacement of a selection of atoms over time.

Applications of N6,3 Dimethylquinoxaline 5,6 Diamine in Advanced Materials Science

Development of Novel Functional Materials

The inherent characteristics of the N6,3-Dimethylquinoxaline-5,6-diamine scaffold, including its aromatic nature, nitrogen-rich structure, and potential for substitution, make it an attractive candidate for the creation of novel functional materials. The quinoxaline (B1680401) core itself is a well-established electron-accepting unit, and the diamine substitution offers sites for further molecular engineering. This allows for the fine-tuning of electronic properties, solubility, and intermolecular interactions, which are critical parameters in the design of materials for specific applications.

Research into quinoxaline derivatives has demonstrated their utility in a variety of functional materials. While direct studies on this compound in this broad context are emerging, the established versatility of the quinoxaline family suggests its significant potential. The ability to modify the donor-acceptor characteristics by introducing different substituents allows for the creation of materials with tailored band gaps, charge transport capabilities, and optical responses.

Charge-Transport Materials and Organic Electronic Devices

The performance of organic electronic devices, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs), is fundamentally dependent on the efficiency of charge transport within the active layers. This compound and its derivatives are being investigated for their potential as effective charge-transporting materials.

Investigation of Electron Transport Layer Components

In organic electronic devices, electron transport layers (ETLs) play a crucial role in facilitating the efficient injection and transport of electrons from the cathode to the emissive or active layer. Quinoxaline-based molecules are recognized as promising candidates for ETL components due to their inherent electron-deficient nature. The nitrogen atoms in the quinoxaline ring lower the energy level of the Lowest Unoccupied Molecular Orbital (LUMO), which is advantageous for electron injection and transport.

Studies on designed quinoxaline-based molecules have indicated that they can be effective electron transporters. The strategic placement of methyl and amine groups in this compound can further modulate these electronic properties, potentially leading to improved device performance by ensuring balanced charge transport.

Optoelectronic Applications in Emerging Technologies

The optoelectronic properties of this compound derivatives make them highly suitable for a range of emerging technologies. Their application in OLEDs is particularly noteworthy. The ability to function as both a component of the charge transport layer and as a building block for emissive materials underscores their versatility. The development of efficient and stable materials for optoelectronic devices is a key area of research, and the unique electronic structure of this quinoxaline derivative offers a promising avenue for exploration.

Luminescent Materials and Optical Properties

The design of new luminescent materials is a driving force in the development of advanced displays, lighting, and sensors. This compound serves as a valuable scaffold for creating molecules with tailored optical properties.

Thermally Activated Delayed Fluorescence (TADF) Emitters Design

One of the most exciting applications of this compound derivatives is in the design of Thermally Activated Delayed Fluorescence (TADF) emitters for next-generation OLEDs. TADF materials enable the harvesting of both singlet and triplet excitons, leading to theoretical internal quantum efficiencies of nearly 100%. This is achieved in molecules with a small energy gap between the first excited singlet state (S1) and the first excited triplet state (T1).

The quinoxaline unit acts as a strong acceptor, and when combined with suitable donor moieties, it can lead to the formation of charge-transfer states with the desired small S1-T1 energy gap. The this compound structure provides a platform for attaching various donor groups, allowing for the systematic tuning of the emission color and TADF properties. For instance, by coupling this acceptor unit with donors of varying strengths, researchers can modulate the emission wavelength from blue to red and even into the near-infrared region. chemrxiv.org

Donor MoietyAcceptor MoietyEmission Wavelength (nm)Application
Di([1,1'-biphenyl]-4-yl)amine (PhDPA)Dibenzo[f,h]pyrido[2,3-b]quinoxaline (PyBP)592Red/NIR TADF Emitter
Bis(4-methoxyphenyl)amine (MeODPA)Dibenzo[f,h]pyrido[2,3-b]quinoxaline (PyBP)633Red/NIR TADF Emitter

This table showcases examples of donor-acceptor TADF emitters based on a quinoxaline-containing acceptor, illustrating the tunability of emission wavelengths.

Porous Materials for Gas Adsorption and Molecular Separation (e.g., CO2 Capture)

The development of porous materials for the selective capture of gases like carbon dioxide is a critical area of research aimed at addressing climate change and for various industrial gas purification processes. The incorporation of nitrogen-containing functional groups into porous materials is a well-established strategy to enhance CO2 adsorption capacity and selectivity due to the favorable interactions between the basic nitrogen sites and the acidic CO2 molecules.

While direct experimental studies on porous frameworks constructed from this compound are not yet widely reported, the presence of multiple nitrogen atoms in its structure makes it a theoretically promising building block for such materials. The amine groups can act as strong CO2 binding sites. Furthermore, the rigid quinoxaline core could contribute to the formation of a stable porous structure. The synthesis of metal-organic frameworks (MOFs) or covalent organic frameworks (COFs) using this diamine as a linker could lead to materials with high surface areas and tailored pore environments for efficient and selective CO2 capture. nih.govresearchgate.netnih.govsemanticscholar.org

Research on other amine-functionalized porous materials has demonstrated the effectiveness of this approach. For example, amine-decorated MOFs have shown significantly increased CO2/N2 selectivity. semanticscholar.org This highlights the potential of systematically designed building blocks like this compound in the future development of advanced sorbents for CO2 capture and other molecular separations. nih.govresearchgate.netnih.govsemanticscholar.org

Material TypeFunctional GroupApplicationFinding
Metal-Organic Frameworks (MOFs)Amine GroupsCO2 CaptureIncreased CO2/N2 selectivity
N-rich Porous CarbonPyridinic-N, Pyrrolic-NCO2 Capture and ConversionHigh CO2 adsorption capacity

This table provides examples of how nitrogen-containing functional groups in porous materials enhance their performance in CO2 capture.

Catalytic Applications of N6,3 Dimethylquinoxaline 5,6 Diamine and Its Complexes

Metal-Organic Framework (MOF)-Based Catalysts

There is no information available on the use of N6,3-Dimethylquinoxaline-5,6-diamine as a linker or functional component in the synthesis of Metal-Organic Frameworks for catalytic purposes.

Homogeneous and Heterogeneous Catalysis Investigations

No studies were found that investigate the application of this compound or its metal complexes as either homogeneous or heterogeneous catalysts.

Catalytic Efficiencies in Diverse Organic Transformations

As there are no reports on its catalytic activity, there is no data available on the catalytic efficiency of this compound in any organic transformations.

Applications in Photo-degradation Catalysis

There is no literature describing the use of this compound as a photocatalyst for the degradation of pollutants or other substrates.

Research on Derivatives and Analogs of N6,3 Dimethylquinoxaline 5,6 Diamine

Synthesis and Characterization of Structurally Modified Analogs

The synthesis of quinoxaline (B1680401) derivatives is a well-established area of organic chemistry, typically involving the condensation reaction between an aryl-1,2-diamine and a 1,2-dicarbonyl compound. sid.ir This fundamental approach can be adapted to produce a wide array of structurally modified analogs of N6,3-Dimethylquinoxaline-5,6-diamine. Modifications can be introduced by varying the substituents on either the diamine or the dicarbonyl precursor.

Common synthetic strategies include:

Catalyst-Mediated Condensation: Various catalysts are employed to improve reaction efficiency, yield, and environmental friendliness. For instance, ammonium (B1175870) heptamolybdate tetrahydrate has been shown to efficiently catalyze the condensation of aryl-1,2-diamines and 1,2-diketones in an ethanol (B145695)/water mixture at room temperature. sid.ir Other methodologies utilize recyclable catalysts like bentonite (B74815) clay K-10 or phosphate-based heterogeneous catalysts. nih.gov

Microwave-Assisted Synthesis: This technique offers a rapid and often solvent-free method for synthesizing quinoxaline derivatives, significantly reducing reaction times from hours to minutes. udayton.edu

Multi-Step Synthesis: For more complex analogs, multi-step synthetic routes are employed. This can involve the protection of functional groups, followed by reactions such as nitration and reduction to introduce desired moieties onto the benzene (B151609) ring before the final cyclization to form the quinoxaline core. nih.gov For example, a 6-chloro-7-fluoro quinoxaline derivative was synthesized starting from the protection of the amino group of 3-chloro-4-fluoro benzamine, followed by nitration and reduction to form the necessary 1,2-diamino intermediate. nih.gov

Once synthesized, these analogs are rigorously characterized using a suite of spectroscopic and analytical techniques to confirm their structure and purity. These methods include:

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR and 13C NMR are used to determine the precise arrangement of atoms within the molecule. For example, in symmetrically substituted quinoxalines, the molecular symmetry results in fewer unique signals in the NMR spectra. nih.gov The chemical shifts of methyl and methoxy (B1213986) groups on substituted quinoxalines are readily identified in both proton and carbon NMR spectra. nih.gov

Infrared (IR) Spectroscopy: To identify characteristic functional groups present in the molecule.

Mass Spectrometry (MS): To confirm the molecular weight of the synthesized compound.

The table below summarizes various catalytic systems and conditions used for the synthesis of quinoxaline derivatives, which are applicable for producing analogs of this compound.

Catalyst/MethodReactantsSolventConditionsKey AdvantageReference
Ammonium HeptamolybdateAryl-1,2-diamines + 1,2-diketonesEtOH/H₂ORoom TemperatureMild conditions, high yields, green chemistry sid.ir
Bentonite Clay K-10Benzene-1,2-diamine + BenzilEtOHRoom TemperatureHigh yield (95% in 20 min) nih.gov
Microwave IrradiationVarious diamines and dicarbonylsSolvent-freeMicrowave heatingExtremely rapid (5 minutes) udayton.edu
Pyridine1,2-diaminobenzene + Phenacyl bromideTHFRoom TemperatureCondensation-oxidation reaction nih.gov

Structure-Reactivity Relationship Studies in Chemical Research

Structure-reactivity relationship (SRR) studies investigate how the chemical structure of a molecule influences its reactivity. For derivatives of this compound, these studies are crucial for understanding and predicting their chemical behavior. The reactivity of the quinoxaline core and its substituents is governed by the electronic and steric effects of the various functional groups.

Electronic Effects: The this compound molecule contains multiple electron-donating groups: two amino (-NH₂) groups and two methyl (-CH₃) groups. These groups increase the electron density of the quinoxaline ring system, making it more nucleophilic than unsubstituted quinoxaline. This enhanced electron density influences its ability to participate in further chemical reactions, such as electrophilic aromatic substitution, although such reactions on the electron-rich pyrazine (B50134) ring are generally difficult. The basicity of the nitrogen atoms in the pyrazine ring is also modulated by these substituents.

Substituent Influence: Replacing the methyl or amino groups with electron-withdrawing groups (e.g., -Cl, -NO₂) would have the opposite effect, decreasing the electron density of the ring and altering its reactivity profile. For example, the synthesis of 2-chloroquinoxalines is a common strategy to create an electrophilic site, allowing for subsequent nucleophilic aromatic substitution to introduce a variety of functional groups. nih.gov

Reactivity of Diamine Groups: The two amino groups at the 5- and 6-positions are primary sites for further functionalization. Their nucleophilicity allows for reactions such as acylation, alkylation, and condensation with other molecules. This property is exploited in the design of more complex molecules, such as the synthesis of polyamides where a quinoxaline-based diamine serves as a monomer. researchgate.net

Research has shown that even subtle changes, such as the addition of a chlorine atom or the replacement of one N-methylpiperazine group with an N-methylhomopiperazine group, can significantly alter a compound's binding affinity for biological targets, highlighting the sensitivity of structure-reactivity relationships. nih.gov

Exploration of Isomeric Forms and Their Distinct Chemical Behavior

Isomers are molecules that have the same molecular formula but different arrangements of atoms. For this compound, several positional isomers can be conceptualized, and their distinct atomic arrangements would be expected to lead to different chemical properties and behaviors.

Positional Isomerism: The substituents on the quinoxaline core can be arranged in various ways to form isomers. For example, an isomer could have the methyl group at position 2 instead of 3 (N6,2-Dimethylquinoxaline-5,6-diamine) or the diamine groups at positions 6 and 7 (N6,3-Dimethylquinoxaline-6,7-diamine).

Symmetry: The symmetry of the substitution pattern affects spectroscopic characteristics. Symmetrically substituted derivatives often show simpler NMR spectra compared to their asymmetrical counterparts. nih.gov

Basicity and Nucleophilicity: The position of the amino groups relative to the nitrogen atoms of the pyrazine ring and the methyl group influences their basicity due to electronic and steric effects. This, in turn, affects their reactivity as nucleophiles.

Intermolecular Interactions: Different isomeric forms will exhibit distinct patterns of intermolecular interactions, such as hydrogen bonding. This can lead to variations in physical properties like melting point, boiling point, and solubility. The specific substitution pattern on a quinoxaline ring is known to influence its solubility and lipophilicity. ontosight.ai

The distinct chemical behavior of isomers makes their selective synthesis and characterization a key area of research for developing molecules with tailored properties.

Design and Synthesis of Functionalized Derivatives for Targeted Chemical Applications

The functionalization of the this compound scaffold allows for the design of new molecules with specific, targeted chemical applications. The diamine groups and the quinoxaline core serve as versatile platforms for introducing new functionalities.

Ligand Design: The nitrogen atoms within the quinoxaline ring and the exocyclic amino groups can act as coordination sites for metal ions. By modifying the scaffold, derivatives can be designed as specific ligands for use in catalysis or as chemical sensors.

Polymer Science: Diamine compounds are fundamental building blocks for polymers like polyamides. Aromatic polyamides synthesized from quinoxaline-based diamine monomers have been shown to be soluble in common organic solvents and exhibit good thermal stability, making them suitable for high-performance material applications. researchgate.net

Advanced Materials: Quinoxaline derivatives are investigated for their use in electroluminescent materials, organic semiconductors, and dyes. nih.gov Functionalization allows for the tuning of their electronic and photophysical properties. For instance, attaching different aryl or alkyl groups can modify the emission wavelength and quantum efficiency for applications in organic light-emitting devices (OLEDs).

The table below provides examples of how quinoxaline derivatives are functionalized for specific applications.

Derivative TypeFunctionalization StrategyTargeted Chemical ApplicationReference
2,3-Disubstituted QuinoxalinesNucleophilic substitution of 2,3-dichloroquinoxaline (B139996) with sulfur or nitrogen nucleophilesDevelopment of molecules with specific biological or material properties nih.gov
Quinoxaline-based PolyamidesPolycondensation of a quinoxaline diamine monomer with various dicarboxylic acidsCreation of organosoluble, thermally stable high-performance polymers researchgate.net
Receptor-Selective LigandsNucleophilic aromatic substitution with groups like N-methylpiperazineProbes for studying receptor subtypes in chemical biology nih.gov
N-oxide DerivativesOxidation of quinoxaline nitrogen atoms with peracidsModification of electronic properties and potential for new reaction pathways ipp.pt

Q & A

Basic Research Questions

Q. What synthetic methodologies are effective for synthesizing N6,3-Dimethylquinoxaline-5,6-diamine?

  • Answer : The compound can be synthesized via condensation of substituted o-phenylenediamines with 1,2-diketones or via alkylation of the quinoxaline nucleus. For example, N-alkyl quaternary quinoxaline salts react with 1,3-diketones to form cyclo-adducts at the C2-C3 bond . Optimization of reaction conditions (e.g., solvent polarity, temperature) is critical to avoid side products like di-attachment derivatives.

Q. How can the purity and structural integrity of this compound be validated experimentally?

  • Answer : Use a combination of 1H/13C NMR to confirm substitution patterns (e.g., methyl groups at N6 and C3) and mass spectrometry (MS) for molecular weight verification. For example, in related quinoxaline derivatives, distinct NMR signals for aromatic protons (δ 7.2–8.5 ppm) and methyl groups (δ 2.5–3.0 ppm) are observed . Elemental analysis (C, H, N) further ensures stoichiometric accuracy.

Q. What are the key challenges in isolating this compound during synthesis?

  • Answer : Common issues include:

  • Byproduct formation : Competing reactions at the quinoxaline nucleus (e.g., over-alkylation) require careful stoichiometric control .
  • Solubility : Use polar aprotic solvents (e.g., DMF, DMSO) for recrystallization to improve yield .

Advanced Research Questions

Q. How can electronic properties of this compound be tuned for optoelectronic applications?

  • Answer : Introduce electron-donating (e.g., -OCH3) or withdrawing (e.g., -CF3) groups to the quinoxaline core. For example, modifying the diamine substituents alters the HOMO-LUMO gap, as demonstrated in donor-acceptor systems for thermally activated delayed fluorescence (TADF) materials . Computational modeling (DFT) can predict substituent effects on charge-transfer efficiency.

Q. How to resolve contradictions in spectral data (e.g., NMR splitting patterns) for this compound derivatives?

  • Answer : Discrepancies may arise from:

  • Tautomerism : Use variable-temperature NMR to identify equilibrium states .
  • Steric effects : Methyl groups at N6/C3 may restrict rotation, causing splitting in aromatic proton signals. Compare experimental data with simulated spectra (e.g., ACD/Labs) .

Q. What strategies optimize the bioactivity of this compound derivatives in antimicrobial studies?

  • Answer : Structure-activity relationship (SAR) studies suggest:

  • Substituent positioning : Electron-withdrawing groups at C6 enhance antimicrobial potency by increasing membrane permeability .
  • Hybridization : Conjugation with triazole or thiadiazine moieties (e.g., via Huisgen cycloaddition) improves target selectivity .

Q. How to design a kinetic study for substitution reactions at the quinoxaline nucleus?

  • Answer : Monitor reaction progress via:

  • Time-resolved HPLC/MS : Quantify intermediates and byproducts .
  • Kinetic isotope effects (KIE) : Use deuterated analogs to identify rate-determining steps (e.g., nucleophilic attack vs. proton transfer) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.